Structural Differentiation: Spiro[4.4] Framework with Dual Oxygen Heteroatoms vs. Mono-Oxa and Non-Oxygenated Analogs
1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine differs from the closest commercial analog, 1-Oxaspiro[4.4]nonane-2-methanamine (CAS 1597625-90-5), by the presence of a second ring oxygen atom (1,4-dioxane vs. tetrahydrofuran ring) [1]. This structural difference produces measurable divergence in predicted physicochemical parameters. While experimental pKa values are not available, the dual-oxygen spiro framework is expected to alter hydrogen-bond acceptor capacity and local polarity distribution compared to mono-oxa analogs [2]. A further comparison with {1,7-Dioxaspiro[4.4]nonan-4-yl}methanamine (CAS 2138177-57-6), a constitutional isomer with identical molecular formula and oxygen count, shows that amine attachment position significantly affects computed LogP (-0.6 vs. 0.57–0.63) and predicted hydrogen-bonding geometry [3].
| Evidence Dimension | Structural features and computed physicochemical parameters |
|---|---|
| Target Compound Data | 2 oxygen heteroatoms in 1,4-dioxane ring; amine at C2 position; LogP = 0.57–0.63; TPSA = 44–44.5 Ų [1] |
| Comparator Or Baseline | 1-Oxaspiro[4.4]nonane-2-methanamine: 1 oxygen heteroatom (mono-oxa); pKa = 9.48 ± 0.29 (predicted) . {1,7-Dioxaspiro[4.4]nonan-4-yl}methanamine: 2 oxygen heteroatoms; amine at C4 position; XLogP3 = -0.6; TPSA = 44.5 Ų [3] |
| Quantified Difference | ΔO count: +1 vs. mono-oxa analog; ΔLogP: 1.2 units more lipophilic than C4-positional isomer; ΔpKa: value not available |
| Conditions | Predicted/computed values; experimental validation lacking for both target and comparators |
Why This Matters
The second oxygen atom in the dioxane ring provides additional hydrogen-bond acceptor capacity and alters local polarity, which affects solubility, chromatographic behavior, and potential metal-coordination properties in catalysis applications.
- [1] Chemspace. 1-{1,4-dioxaspiro[4.4]nonan-2-yl}methanamine, CSSB00000696727, CAS 4745-17-9. Properties: LogP = 0.57, TPSA = 44 Ų. View Source
- [2] Müller, G., & Riedl, B. (2019). Spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry, 62(8), 3775–3800. (Class-level inference for heteroatom effects). View Source
- [3] Kuujia. {1,7-Dioxaspiro[4.4]nonan-4-yl}methanamine, CAS 2138177-57-6. Properties: XLogP3 = -0.6, TPSA = 44.5 Ų. View Source
